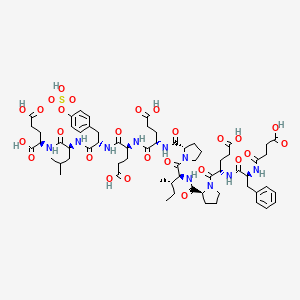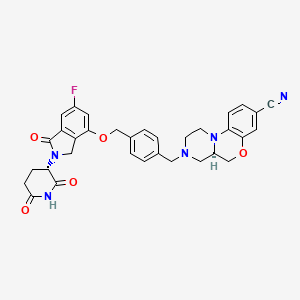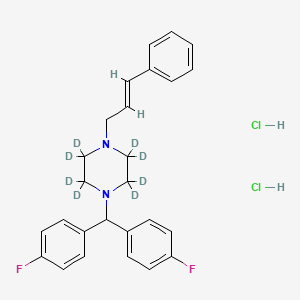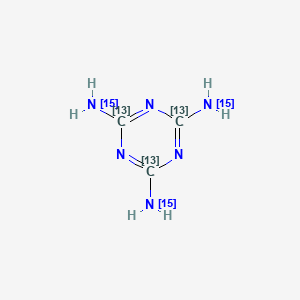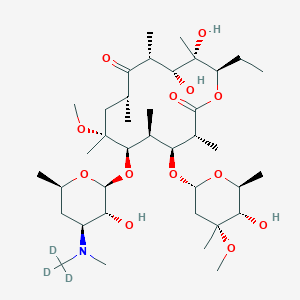
Clarithromycin-N-methyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin-N-methyl-d3 is a deuterium-labeled derivative of clarithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C38H66D3NO13, and it has a molecular weight of 750.97 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clarithromycin-N-methyl-d3 is synthesized through the deuteration of clarithromycin, which involves the replacement of hydrogen atoms with deuterium. The synthesis typically starts with clarithromycin, which undergoes a series of chemical reactions to introduce deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Clarithromycin-N-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Clarithromycin-N-methyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of clarithromycin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clarithromycin.
Medicine: Utilized in clinical research to study the effects of clarithromycin in various diseases and conditions.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clarithromycin .
Wirkmechanismus
Clarithromycin-N-methyl-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of aminoacyl transfer-RNA and blocking the elongation of peptide chains. This action results in the inhibition of bacterial growth and replication. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clarithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: A naturally occurring macrolide antibiotic from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action
Uniqueness
Clarithromycin-N-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it particularly valuable in research settings where accurate measurement of clarithromycin and its metabolites is crucial .
Eigenschaften
Molekularformel |
C38H69NO13 |
|---|---|
Molekulargewicht |
751.0 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3 |
InChI-Schlüssel |
AGOYDEPGAOXOCK-AOAQTVJMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


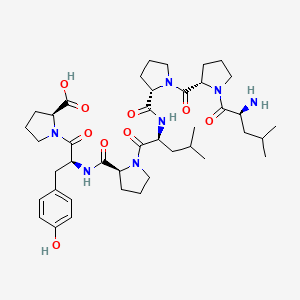
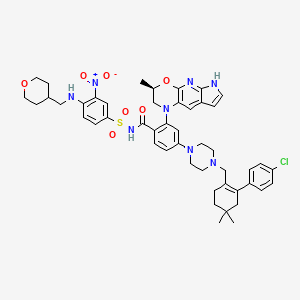
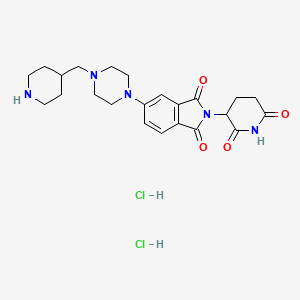
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

